molecular formula C11H17NO B8519508 1-(4-(tert-Butyl)pyridin-2-yl)ethanol

1-(4-(tert-Butyl)pyridin-2-yl)ethanol

Cat. No. B8519508
M. Wt: 179.26 g/mol
InChI Key: LUCMPRMHMZTCRR-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

Methylmagnesium bromide (9.7 ml, 29 mmole) is added to 20 ml dry tetrahydrofuran in an oven dried 100 ml two neck round bottom flask under nitrogen at 0° C. The solution is treated with 4-t-Butyl-2-pyridine-carboxaldehyde (3.8 g, 23.3 mmole) in 2×5 ml diethyl ether followed by 10 ml diethyl ether. The reaction is warmed to room temperature and then to reflux for 1 h. The mixture is cooled to 0° C., is quenched with 1×20 ml 10% hydrochloric acid, and the pH is adjusted to 9 with 2 N sodium hydroxide. The layers are separated, the aqueous layer is extracted with 4×25 ml dichloromethane, and the combined organics are dried over potassium carbonate. The dried organics are concentrated in vacuo to give 3.9 g (93%) of 4-t-Butyl-2-(1-hydroxyethyl)-pyridine as a tan solid. Analytical material is obtained via recrystallization from hexane.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Mg]Br.O1CCC[CH2:5]1.[C:9]([C:13]1[CH:18]=[CH:17][N:16]=[C:15]([CH:19]=[O:20])[CH:14]=1)([CH3:12])([CH3:11])[CH3:10]>C(OCC)C>[C:9]([C:13]1[CH:18]=[CH:17][N:16]=[C:15]([CH:19]([OH:20])[CH3:5])[CH:14]=1)([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
9.7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NC=C1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried 100 ml two neck round bottom flask under nitrogen at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
is quenched with 1×20 ml 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 4×25 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
The dried organics are concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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